molecular formula C22H18N2 B131928 1-Trityl-1H-imidazole CAS No. 15469-97-3

1-Trityl-1H-imidazole

Cat. No.: B131928
CAS No.: 15469-97-3
M. Wt: 310.4 g/mol
InChI Key: NPZDCTUDQYGYQD-UHFFFAOYSA-N
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Description

1-Trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The trityl group (triphenylmethyl) is attached to the nitrogen atom of the imidazole ring, enhancing its stability and altering its chemical properties. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical reactivity and biological activity .

Scientific Research Applications

1-Trityl-1H-imidazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Safety and Hazards

1-Trityl-1H-imidazole should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation. The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 1-Trityl-1H-imidazole research could involve the development of new drugs that overcome antimicrobial resistance problems. The functionalization of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole can be synthesized through various methods. One common approach involves the reaction of imidazole with trityl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The trityl group is introduced to the nitrogen atom of the imidazole ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Trityl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with altered electronic properties.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1-Phenyl-1H-imidazole: Similar to 1-Trityl-1H-imidazole but with a phenyl group instead of a trityl group.

    1-Benzyl-1H-imidazole: Contains a benzyl group attached to the nitrogen atom of the imidazole ring.

    1-Methyl-1H-imidazole: A simpler derivative with a methyl group.

Uniqueness: this compound is unique due to the presence of the bulky trityl group, which imparts increased stability and alters its chemical reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZDCTUDQYGYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347130
Record name 1-Trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15469-97-3
Record name Dechloroclotrimazole
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Record name 1-Trityl-1H-imidazole
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Record name 1-(Triphenylmethyl)imidazole
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Record name DECHLOROCLOTRIMAZOLE
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Synthesis routes and methods I

Procedure details

Imidazole (10.0 g, 146.9 mmol) was added to sodium hydride (60% dispersion in mineral oil, pre-washed in hexane, 6.5 g, 161.6 mmol) in DMF (200 ml), triphenylmethylchloride (41.0 g, 146.9 mmol) was then added and the reaction mixture stirred at room temperature for 18 h. The mixture was poured onto ice and the solid precipitate formed filtered off and partitioned between water and dichloromethane. The organic phase was washed with brine and dried over sodium sulphate and concentrated in vacuo to give the title compound (37.8 g, 83%). 1H NMR (CDCl3) δ 7.42-7.03 (1H, m). MS (ES) m/e 311 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of trityl chloride (5.58 g, 20.0 mmol.) in dry methylene chloride (100 ml) cooled down to 0° C. and stirred under Ar, was added dropwise over 1.5 hours a solution of imidazole (1.36 g, 20.0 mmol.) and triethylamine (2.7 mml, 20 mmol.) in 50 ml dry methylene chloride. At the end of the addition, the reaction mixture was allowed to warm up to room temperature and stirred under Ar at that temperature overnight. The reaction mixture was then washed with 20 ml of a 10% solution of ammonium chloride, then with 20 ml of distilled water. The organic phase was dried over magnesium sulfate and evaporated in vacuo to yield quantitatively a white solid. Recrystallization from methylene chloride/hexanes yielded 5.60 g of (5) (yield=90% after recrystallization). m.p. 214° C.; 1H NMR (200 MHz, CDCl3) δ 7.43 (m, 1H, NCHN), 7.3-7.4 (m, 9H, 3×C6H5), 7.1-7.2 (m, 6H, 3×C6H5), 7.0 (m, 1H, Ph3CNCH═CH), 6.81 (m, 1H, Ph3CNCH═CH); 13C NMR (50 MHz, CDCl3) δ 142.3, 139.0, 129.6, 128.2, 128.3, 121.6.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods III

Procedure details

A mixture of pyridine (15 ml), triphenyl phosphite (1.55 g, 5 mmole), imidazole (0.68 g, 10 mmole) and triphenylmethanol (2.08 g, 8 mmole) was refluxed for 3 hours. The reaction mixture was treated in the same manner as in Example 11 to give 2.05 g of 1-triphenylmethylimidazole as colorless needles. Yield, 82.7%. M.P., 218°-221° C.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes 1-trityl-1H-imidazole a useful building block for synthesizing complex molecules?

A1: this compound serves as a versatile precursor for various imidazole derivatives, particularly those with modifications at the 4-position. The trityl group acts as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions within the molecule. This is exemplified in the synthesis of side-chain-fluorinated histamines, where this compound undergoes modification at the 4-position via a vinyl group. [] The trityl group can then be removed to yield the desired histamine derivative. This strategy is also employed in the synthesis of atipamezole and its analogs, where this compound-4-carboxaldehyde is utilized as a starting material. []

Q2: How does the use of this compound in the synthesis of atipamezole compare to other methods?

A2: Utilizing this compound-4-carboxaldehyde in the synthesis of atipamezole offers several advantages compared to alternative routes. [] Firstly, the carboxaldehyde starting material is commercially available and more cost-effective than other precursors like tritylated iodides. Secondly, the synthetic route involving this compound-4-carboxaldehyde simplifies the process by combining the trityl group deprotection and reduction steps. This streamlining contributes to the method's overall efficiency and practicality for atipamezole synthesis.

Q3: Can you describe a specific example of how this compound is used to synthesize a biologically relevant molecule?

A3: Researchers employed this compound as a key intermediate in synthesizing β-fluorohistamine and β,β-difluorohistamine. [] They achieved this by first reacting this compound with a vinyl group to form 1-trityl-4-vinyl-1H-imidazole. Subsequent addition of "FBr" led to the formation of fluorinated intermediates. These intermediates underwent further modifications, including azide substitution, reduction, and trityl group removal, ultimately yielding the desired fluorinated histamine derivatives.

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